Cas no 2034313-67-0 (N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide structure](https://www.kuujia.com/scimg/cas/2034313-67-0x500.png)
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide
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- Inchi: 1S/C18H15F2NO2S/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22)
- InChI Key: GHURXTHRWYYPAC-UHFFFAOYSA-N
- SMILES: C(NCC(C1SC2=CC=CC=C2C=1)(O)C)(=O)C1=CC=C(F)C(F)=C1
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-3615-5μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-3615-2μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-3615-5mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-3615-20μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-3615-10mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-3615-2mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6414-3615-4mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6414-3615-1mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6414-3615-15mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-3615-30mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
2034313-67-0 | 30mg |
$119.0 | 2023-09-09 |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide Related Literature
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide
Introduction to N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl]-3,4-difluorobenzamide (CAS No. 2034313-67-0)
N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl]-3,4-difluorobenzamide, identified by its CAS number 2034313-67-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both benzothiophene and difluorobenzamide moieties in its molecular framework suggests a unique combination of pharmacological properties that may be leveraged for targeted interventions in various diseases.
The benzothiophene moiety is a well-studied scaffold in medicinal chemistry, known for its role in modulating biological pathways through interactions with specific targets. Its aromatic system provides a stable platform for further functionalization, enabling the design of molecules with enhanced binding affinity and selectivity. In contrast, the difluorobenzamide component introduces fluorine atoms into the benzamide core, a modification that has been widely employed to improve metabolic stability and pharmacokinetic profiles. The combination of these structural elements in N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide positions it as a promising candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the hydroxyl group at the 2-position of the benzothiophen-2-yl moiety plays a crucial role in modulating binding affinity. This observation aligns with the growing body of evidence suggesting that hydroxylated aromatic compounds exhibit enhanced bioactivity due to their ability to form hydrogen bonds with protein receptors. The propyl chain extending from the hydroxyl group further contributes to the compound's solubility and pharmacokinetic behavior, making it more amenable to systemic administration.
The introduction of fluorine atoms at the 3 and 4 positions of the benzamide ring is another critical feature that distinguishes N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide from other analogs. Fluorine substitution is a common strategy in drug design to enhance lipophilicity and metabolic stability. The electronic properties of fluorine atoms can also influence the conformational flexibility of the molecule, potentially affecting its binding mode to biological targets. These structural modifications have been shown to improve both efficacy and safety profiles in several drug candidates.
In vitro studies have begun to elucidate the potential therapeutic applications of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide. Initial investigations suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. The benzothiophene scaffold interacts with key residues in these enzymes, leading to reduced catalytic activity and subsequent modulation of inflammatory responses. Additionally, preliminary data indicate that the difluorobenzamide moiety may contribute to improved binding stability by enhancing hydrophobic interactions within the enzyme active site.
The hydroxyl group at the 2-position of the benzothiophenyl ring has also been identified as a critical determinant of biological activity. This group participates in hydrogen bonding interactions with polar residues in target proteins, contributing to high-affinity binding. The propyl chain extending from this hydroxyl group further influences solubility and membrane permeability, factors that are essential for effective drug delivery. These structural features collectively contribute to the compound's potential as a lead molecule for further optimization.
Advances in synthetic methodologies have enabled more efficient production of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide, facilitating its incorporation into preclinical development programs. The synthesis involves multi-step reactions that carefully construct each functional group while maintaining regioselectivity and yield optimization. These synthetic strategies are crucial for ensuring scalability and cost-effectiveness during later stages of drug development.
The difluorobenzamide moiety has been particularly noted for its ability to enhance metabolic stability through fluorine-induced electronic effects. This property is especially valuable in prolonging drug half-life and reducing degradation by enzymatic pathways such as cytochrome P450 oxidation. By incorporating two fluorine atoms at specific positions on the benzamide ring, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide demonstrates improved resistance to metabolic clearance compared to non-fluorinated analogs.
Ongoing research is exploring additional applications for this compound beyond its initial inflammatory modulation profile. Studies are being conducted to assess its potential as an antiviral agent by targeting viral proteases or polymerases that rely on aromatic interactions for their function. The benzothiophene scaffold's ability to mimic natural substrates while introducing inhibitory modifications makes it an attractive candidate for such applications.
The hydroxyl group at position 1 on the benzothiophene ring has also raised interest among researchers investigating prodrug strategies. Hydroxylated compounds are known to exhibit enhanced bioavailability when incorporated into prodrug formulations designed for controlled release or targeted delivery systems. Further exploration into this aspect could open new avenues for therapeutic intervention using N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide.
In conclusion, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide (CAS No. 2034313-67-0) represents a promising therapeutic entity with a well-designed molecular framework tailored for optimal pharmacological activity. Its unique combination of structural features—bензотиофен, dифторобензамид, and functional groups such as hydroxyl and propyl chains—positions it as an attractive candidate for further preclinical and clinical development. Continued research into its mechanisms of action and potential applications will likely expand its utility across multiple therapeutic areas.
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